Ethyl 5-methylpicolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Green Chemistry

Results: The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%).

Pharmacology

Method: The rhizomes of Kaempferia galanga were serially extracted with petroleum ether, chloroform, methanol and water.

Results: The chloroform extract was found to exert the highest inhibition (42.9%) compared to control.

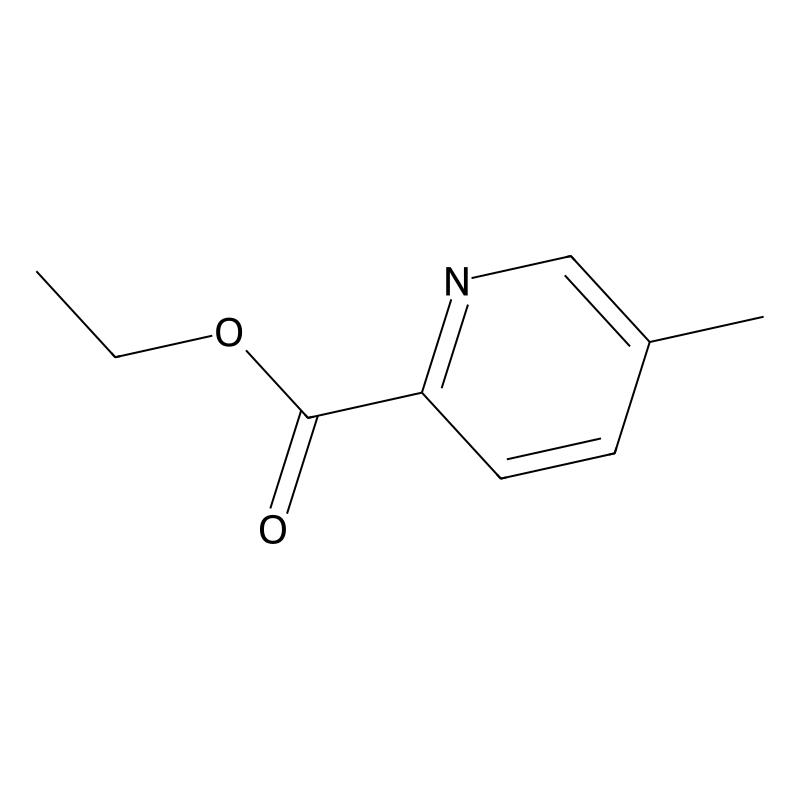

Ethyl 5-methylpicolinate is an organic compound with the molecular formula and a molecular weight of 153.16 g/mol. It is an ester derived from 5-methylpicolinic acid and ethanol, characterized by the presence of a methyl group at the 5-position of the pyridine ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ester group can be reduced to an alcohol or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methyl group at the 5-position can participate in electrophilic substitution reactions, leading to various substituted derivatives. Catalysts like aluminum chloride or iron(III) chloride are often employed in these reactions.

Research indicates that ethyl 5-methylpicolinate exhibits potential biological activities. It has been studied for its antimicrobial and anti-inflammatory properties, suggesting its usefulness as a pharmaceutical intermediate. The compound may influence various biochemical pathways, including modulation of neuronal activity and alteration of cellular metabolism. Its high gastrointestinal absorption and ability to cross the blood-brain barrier make it particularly interesting for medicinal applications.

The synthesis of ethyl 5-methylpicolinate typically involves the esterification of 5-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is usually conducted under reflux conditions to ensure complete conversion. In industrial settings, continuous flow processes may be utilized to enhance yield and efficiency through optimized reaction conditions, including temperature control and solvent selection .

Ethyl 5-methylpicolinate has diverse applications across various fields:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

- Biology: The compound is investigated for its potential biological activities, which could lead to new therapeutic agents.

- Medicine: Ongoing research explores its potential as a pharmaceutical intermediate in drug development.

- Industry: It is utilized in producing agrochemicals, dyes, and other industrial chemicals .

Studies on ethyl 5-methylpicolinate suggest that it interacts with various biological targets, particularly enzymes involved in metabolic pathways. Its mechanism of action may involve modulation of neurotransmission or interference with cellular processes critical for bacterial survival. Research has indicated that similar compounds can affect voltage-gated ion channels and neurotransmitter systems, highlighting the potential for ethyl 5-methylpicolinate in neuropharmacology .

Ethyl 5-methylpicolinate can be compared with several similar compounds, each exhibiting distinct properties:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ethyl picolinate | Not specified | Lacks the methyl group at the 5-position; different chemical and biological properties. |

| Methyl picolinate | Not specified | Contains a methyl ester group instead of an ethyl ester group; affects reactivity. |

| 5-Methylpicolinic acid | 4434-13-3 | The carboxylic acid form; distinct chemical behavior and uses compared to its ester form. |

| Ethyl 3-methylpicolinate | Not specified | Different substitution pattern; may exhibit varied reactivity profiles. |

Ethyl 5-methylpicolinate stands out due to its specific substitution pattern and potential applications in drug discovery, particularly against resistant bacterial strains. Its unique combination of functional groups imparts specific reactivity and biological activity, making it valuable in various research and industrial applications .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant